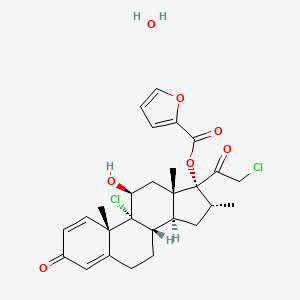

Mometasone furoate monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCCVUHZMIMSIB-HRVPQZBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141646-00-6 | |

| Record name | Mometasone furoate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11β,16α)-9,21-dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOMETASONE FUROATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTW0WEG809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanisms of Mometasone Furoate Monohydrate in Respiratory Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mometasone (B142194) furoate monohydrate, a potent synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory respiratory diseases such as asthma and allergic rhinitis. Its therapeutic efficacy is rooted in a multifaceted mechanism of action at the molecular and cellular levels. This technical guide elucidates the core mechanisms, focusing on its interaction with the glucocorticoid receptor, the subsequent modulation of inflammatory signaling pathways, and its impact on key immune cells. This document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the study of respiratory inflammation and the development of novel anti-inflammatory therapeutics.

Introduction: The Inflammatory Cascade in Respiratory Disease

Chronic respiratory diseases like asthma and allergic rhinitis are characterized by a persistent inflammatory state in the airways. This inflammation is orchestrated by a complex interplay of various immune cells, including mast cells, eosinophils, T-lymphocytes, and macrophages.[1][2] Upon exposure to allergens or other triggers, these cells release a plethora of inflammatory mediators such as histamine (B1213489), leukotrienes, and cytokines (e.g., interleukins IL-4, IL-5, and IL-13).[3][4] These mediators contribute to the clinical manifestations of respiratory disease, including bronchoconstriction, mucus hypersecretion, and airway hyperresponsiveness.

Mometasone Furoate: A High-Affinity Glucocorticoid Receptor Agonist

The primary mechanism of action of mometasone furoate is its function as a potent agonist of the glucocorticoid receptor (GR).[3][5] Mometasone furoate exhibits a remarkably high binding affinity for the GR, significantly greater than many other corticosteroids, which contributes to its potent anti-inflammatory effects.[3][6][7]

Glucocorticoid Receptor Binding Affinity

The affinity of a corticosteroid for the GR is a key determinant of its potency. Mometasone furoate has demonstrated a superior relative receptor affinity (RRA) compared to other commonly used corticosteroids.

| Compound | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Reference |

| Mometasone Furoate | 2200 | [6] |

| Fluticasone (B1203827) Propionate | 1800 | [6] |

| Budesonide | Data not consistently reported in direct comparison | |

| Triamcinolone Acetonide | Lower than Mometasone Furoate and Fluticasone Propionate | [7] |

| 6β-OH Mometasone Furoate (Metabolite) | 206 ± 15 | [8] |

| 9,11-epoxy Mometasone Furoate (Degradation Product) | 220 ± 22 | [8] |

Table 1: Relative binding affinities of mometasone furoate and other corticosteroids to the human glucocorticoid receptor.

Molecular Mechanism of Action: From Receptor Binding to Gene Regulation

Upon diffusing across the cell membrane, mometasone furoate binds to the cytosolic GR, leading to a cascade of intracellular events that ultimately modulate the expression of inflammatory genes.[3][9]

Classical Genomic Pathway (Transactivation and Transrepression)

The binding of mometasone furoate to the GR induces a conformational change in the receptor, causing it to dissociate from chaperone proteins and translocate to the nucleus.[3] Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9]

-

Transactivation: The GR dimer can bind to positive GREs, leading to the increased transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1).[9] Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]

-

Transrepression: More significantly for its anti-inflammatory effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][10] This "transrepression" leads to a downregulation of the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-4, IL-5), chemokines, and adhesion molecules.[9][10]

Cellular Effects in the Respiratory Tract

The molecular actions of mometasone furoate translate into profound effects on the key inflammatory cells involved in respiratory diseases.

Inhibition of Inflammatory Cell Infiltration and Activity

Mometasone furoate effectively reduces the number and activity of multiple immune cells in the airway mucosa.[1][2][11]

-

Eosinophils: It significantly inhibits the influx and promotes the apoptosis of eosinophils, which are major contributors to airway inflammation and damage.[4][10]

-

Mast Cells and Basophils: Mometasone furoate is believed to inhibit these cells, reducing the release of histamine and other early-phase allergic mediators.[3]

-

T-lymphocytes: It can modulate T-cell activity, reducing the production of Th2-type cytokines (IL-4, IL-5) that drive allergic inflammation.[4]

-

Neutrophils and Macrophages: The activity of these cells in the inflammatory response is also suppressed.[1]

Reduction of Inflammatory Mediators

By acting on inflammatory cells and gene expression, mometasone furoate leads to a marked decrease in the production and release of a wide array of inflammatory mediators.[1][2] This includes a reduction in histamine, eicosanoids (leukotrienes and prostaglandins), and various pro-inflammatory cytokines.[3][9]

Restoration of Epithelial Barrier Function

Recent studies suggest that intranasal corticosteroids like mometasone furoate can help restore the integrity of the nasal epithelial barrier, which is often compromised in allergic rhinitis.[12][13] This is achieved, in part, by increasing the expression of tight junction proteins such as occludin and zonula occludens-1.[12]

Clinical Efficacy: Quantitative Outcomes

The molecular and cellular effects of mometasone furoate translate into measurable improvements in clinical outcomes for patients with asthma and allergic rhinitis.

| Condition | Outcome Measure | Effect of Mometasone Furoate | Reference |

| Asthma (Pediatric) | Forced Expiratory Volume in 1s (FEV1) | Significant increase (MD = 0.11; 95% CI: 0.10–0.12) | [14] |

| Predicted FEV1 | Substantial increase (MD = 7.53; 95% CI: 7.02–8.04) | [14] | |

| Morning Peak Expiratory Flow (AM PEF) | Significant increase (MD = 17.70; 95% CI: 9.91–25.49) | [14] | |

| Allergic Rhinitis | Total Nasal Symptom Score (TNSS) | Significant reduction | [15] |

| Nasal Congestion/Obstruction | Significant reduction | [16] | |

| Nasal Polyposis | Total Polyp Size Score | Significant reduction (mean difference range: -0.76 to -1.15) | [16] |

| Nasal Congestion | Significant reduction (mean difference range: -0.86 to -1.10) | [16] |

Table 2: Summary of key clinical efficacy data for mometasone furoate in respiratory conditions. (MD = Mean Difference, CI = Confidence Interval)

Experimental Protocols: Methodological Overview

The understanding of mometasone furoate's mechanism of action is built upon a variety of in vitro and in vivo experimental models. While specific, detailed protocols are proprietary to the conducting laboratories, the general methodologies can be summarized.

Glucocorticoid Receptor Binding Affinity Assays

-

Objective: To determine the relative binding affinity of mometasone furoate and its competitors to the glucocorticoid receptor.

-

General Protocol:

-

Preparation of a cytosolic fraction containing glucocorticoid receptors from human lung tissue or recombinant cells.[7][8]

-

Incubation of the receptor preparation with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone).

-

Competitive displacement of the radiolabeled ligand by increasing concentrations of unlabeled mometasone furoate or other test compounds.

-

Separation of receptor-bound from free radioligand.

-

Quantification of radioactivity to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculation of the relative receptor affinity (RRA) in comparison to a standard (e.g., dexamethasone).[8]

-

Gene Expression Analysis (Transactivation/Transrepression)

-

Objective: To measure the effect of mometasone furoate on the expression of glucocorticoid-responsive genes.

-

General Protocol:

-

Culture of relevant cell lines (e.g., airway epithelial cells, immune cells).

-

Transfection of cells with a reporter gene construct containing a glucocorticoid response element (GRE) linked to a reporter enzyme (e.g., luciferase).[7]

-

Treatment of cells with varying concentrations of mometasone furoate.

-

For transrepression studies, co-stimulation with a pro-inflammatory agent (e.g., TNF-α) to activate NF-κB.

-

Measurement of reporter enzyme activity to quantify gene transactivation or transrepression.

-

Alternatively, extraction of total RNA and quantification of target gene mRNA levels (e.g., for cytokines, anti-inflammatory proteins) using quantitative real-time PCR (qRT-PCR).[4]

-

In Vivo Models of Airway Inflammation

-

Objective: To evaluate the anti-inflammatory effects of mometasone furoate in a living organism.

-

General Protocol (e.g., Allergic Mouse Model):

-

Sensitization of mice to an allergen (e.g., ovalbumin).[4]

-

Administration of mometasone furoate (e.g., via nose-only inhalation) at various doses and time points before allergen challenge.[4]

-

Challenge of sensitized mice with the allergen to induce an inflammatory response.

-

Collection of bronchoalveolar lavage (BAL) fluid and lung tissue at a specified time post-challenge.

-

Analysis of BAL fluid for inflammatory cell counts (e.g., eosinophils, T-cells) and cytokine levels.[4]

-

Histological examination of lung tissue for signs of inflammation.

-

Analysis of lung tissue for mRNA expression of inflammatory mediators.[4]

-

Conclusion

Mometasone furoate monohydrate exerts its potent anti-inflammatory effects in respiratory conditions through a well-defined, multi-faceted mechanism of action. Its high affinity for the glucocorticoid receptor, coupled with its ability to effectively modulate gene expression via transactivation and transrepression, leads to a profound suppression of the inflammatory cascade. This results in the inhibition of key inflammatory cells and mediators, restoration of epithelial barrier function, and ultimately, significant clinical improvement for patients with asthma and allergic rhinitis. A thorough understanding of these core mechanisms is crucial for the continued development of targeted respiratory therapies and for optimizing the clinical application of this important therapeutic agent.

References

- 1. drugs.com [drugs.com]

- 2. mims.com:443 [mims.com:443]

- 3. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of inhaled mometasone furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Human receptor kinetics, tissue binding affinity, and stability of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 10. Mometasone furoate for the treatment of asthma_Chemicalbook [chemicalbook.com]

- 11. Mometasone - Wikipedia [en.wikipedia.org]

- 12. Mometasone furoate and fluticasone furoate are equally effective in restoring nasal epithelial barrier dysfunction in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The efficacy of mometasone furoate for children with asthma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and Safety of Mometasone Furoate Nasal Spray in Treating Nasal Polyposis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Mometasone Furoate: A Technical Guide to Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of mometasone (B142194) furoate's mechanism of action: its high binding affinity for the glucocorticoid receptor (GR). Mometasone furoate is a potent synthetic corticosteroid utilized in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and skin diseases.[1] Its therapeutic efficacy is intrinsically linked to its molecular interaction with the GR, a ligand-activated transcription factor that plays a pivotal role in modulating inflammatory responses.[2]

Quantitative Analysis of Receptor Binding Affinity

Mometasone furoate exhibits a remarkably high affinity for the glucocorticoid receptor, surpassing that of many other corticosteroids, including dexamethasone (B1670325).[3][4] This high affinity is a key contributor to its clinical potency. The relative receptor affinity (RRA) is a common metric used to compare the binding strength of different glucocorticoids, with dexamethasone typically serving as the reference compound (RRA = 100).

Below is a summary of the relative receptor binding affinities for mometasone furoate and other relevant corticosteroids, compiled from various in vitro studies.

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | Source Tissue/System |

| Mometasone Furoate | ~2200 | Human Lung |

| Mometasone Furoate | 2244 | Human Lung |

| Fluticasone (B1203827) Furoate | 2989 ± 135 | Human Lung |

| Fluticasone Propionate | 1800 | Human Lung |

| Fluticasone Propionate | 1775 | Human Lung |

| Budesonide | 935 | Not Specified |

| Budesonide | 855 | Human Lung |

| Triamcinolone Acetonide | 361 ± 26 | Human Lung |

| Triamcinolone Acetonide | 233 | Not Specified |

| 6β-OH Mometasone Furoate (Metabolite) | 206 ± 15 | Human Lung |

| 9,11-epoxy Mometasone Furoate (Degradation Product) | 220 ± 22 | Human Lung |

| Mometasone (Hydrolyzed form) | ~800 | Human Lung |

| Dexamethasone | 100 | Reference |

Data compiled from multiple sources.[1][3][5][6]

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, mometasone furoate binds to the glucocorticoid receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins. The activated mometasone furoate-GR complex then translocates to the nucleus.[4][7] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, upregulating the expression of anti-inflammatory proteins and downregulating the expression of pro-inflammatory mediators such as cytokines and chemokines.[4][7] Additionally, the activated GR can inhibit other transcription factors, like NF-κB and AP-1, which are key drivers of the inflammatory process.[4]

Caption: Mometasone Furoate Signaling Pathway.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The high binding affinity of mometasone furoate to the glucocorticoid receptor is experimentally determined using in vitro competitive binding assays. The following is a generalized protocol based on methodologies cited in the literature.[1][2]

Principle

This assay measures the ability of a test compound (e.g., mometasone furoate) to compete with a radiolabeled or fluorescently labeled glucocorticoid (e.g., [³H]-dexamethasone or dexamethasone-fluorescein) for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the relative binding affinity can be calculated.

Materials

-

Glucocorticoid Receptor Source: Recombinant human glucocorticoid receptor or cytosol preparations from tissues with high GR expression (e.g., human lung).[1]

-

Labeled Ligand: [³H]-dexamethasone or a fluorescently labeled dexamethasone.[1][2]

-

Unlabeled Competitor: Mometasone furoate and other corticosteroids for comparison.

-

Reference Compound: Dexamethasone.[1]

-

Assay Buffer: e.g., 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, 5 mM dithiothreitol, and 0.005% Tween 20.[2]

-

Wash Buffer: Assay buffer without Tween 20.

-

Scintillation Fluid (for radioligand assays) or a fluorescence polarization plate reader (for fluorescent assays).[2]

-

Multi-well plates.

Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled competitor compounds (mometasone furoate, dexamethasone, etc.) in the assay buffer.

-

Prepare a solution of the labeled ligand at a constant concentration.

-

Prepare the glucocorticoid receptor preparation at an appropriate concentration.

-

-

Binding Reaction:

-

To each well of the multi-well plate, add the assay buffer, the glucocorticoid receptor preparation, the labeled ligand, and varying concentrations of the unlabeled competitor.

-

Include control wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of unlabeled dexamethasone).

-

Incubate the plates to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound ligand from the free ligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.

-

-

Quantification:

-

For radioligand assays, the filters are washed and placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

-

For fluorescent assays, the fluorescence polarization is measured using a plate reader.[2]

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value for each compound.

-

Calculate the Relative Binding Affinity (RBA) using the following formula: RBA = (IC50 of Dexamethasone / IC50 of Test Compound) x 100

-

Caption: GR Binding Affinity Assay Workflow.

References

- 1. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Incorrect Browser [medtronic.com]

- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

The Pharmacodynamics of Mometasone Furoate Monohydrate in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone (B142194) furoate monohydrate is a synthetic glucocorticoid with potent anti-inflammatory properties.[1][2] It is widely utilized in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and skin disorders.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of mometasone furoate, focusing on its molecular mechanisms of action within key inflammatory pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The anti-inflammatory effects of mometasone furoate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[3] As a lipophilic molecule, mometasone furoate readily diffuses across the cell membrane and binds to the cytosolic GR, which is associated with heat shock proteins (HSPs).[4] This binding event triggers a conformational change in the GR, leading to the dissociation of HSPs and the exposure of a nuclear localization signal. The activated mometasone furoate-GR complex then translocates into the nucleus.[4]

Inside the nucleus, the complex can modulate gene expression through two principal mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, leading to the synthesis of proteins such as lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]

-

Transrepression: The mometasone furoate-GR complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This is achieved through direct protein-protein interactions that prevent NF-κB from binding to its DNA response elements, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6]

Quantitative Data on Anti-Inflammatory Effects

The potent anti-inflammatory activity of mometasone furoate has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

| Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |

| IL-1 | Murine Peritoneal Macrophages | LPS | 0.05 | [2] |

| IL-6 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | 0.15 | [2] |

| TNF-α | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | 0.25 | [2] |

| IL-6 | Human Nasal Mucosa Epithelial Cells | FBS | < 10 | [7] |

| IL-8 | Human Nasal Mucosa Epithelial Cells | FBS | < 10 | [7] |

| GM-CSF | Human Nasal Mucosa Epithelial Cells | FBS | < 1 | [7] |

| sICAM-1 | Human Nasal Mucosa Epithelial Cells | FBS | < 1 | [7] |

| Inflammatory Marker | Model System | Treatment Dose | % Reduction / Effect | Reference |

| Eosinophils (BAL fluid) | Ovalbumin-challenged Allergic Mice | 0.5-33 µg/kg (inhaled) | Dose-dependent inhibition | [1] |

| T-cells (Thy1+) | Ovalbumin-challenged Allergic Mice | 33 µg/kg (inhaled) | Reduction in T-helper (CD4+) subset | [1] |

| Eosinophil Survival | Human Eosinophils + Epithelial Cell Secretions | 10⁻¹¹ M to 10⁻⁵ M | Dose-dependent inhibition | [7] |

| Sputum Eosinophils | Mild Asthmatic Subjects (allergen challenge) | 50, 100, 400 µg twice daily (inhaled) | Dose-dependent reduction (from 60.2 to 24.0, 15.3, and 6.2 x10⁴ cells/ml respectively) | [8] |

| Mac-1 Expression | Human Eosinophils (fMLP stimulated) | 1, 10, 100 nM | Significant downregulation | [9] |

| Eosinophil Chemotaxis | Human Eosinophils (C5a or IL-5 stimulated) | 1, 10, 100 nM | Significant downregulation | [9] |

Key Inflammatory Signaling Pathways Modulated by Mometasone Furoate

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of glucocorticoid action. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.[10] Mometasone furoate, through the activated GR, can interfere with this pathway at multiple levels, including the induction of IκBα expression and the direct inhibition of NF-κB's transcriptional activity.[6]

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[11] Various cellular stresses and inflammatory cytokines can activate a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream transcription factors and other proteins, promoting the expression of pro-inflammatory genes.[11] Mometasone furoate has been shown to inhibit the phosphorylation of p38 MAPK, thereby dampening this inflammatory signaling route.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the pharmacodynamics of mometasone furoate.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of mometasone furoate for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.[12]

Materials:

-

Receptor source: Cytosol from human lung tissue or cells expressing recombinant human GR.

-

Radioligand: [³H]-dexamethasone.

-

Unlabeled competitor: Mometasone furoate.

-

Assay buffer: e.g., Tris-HCl buffer with additives.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled mometasone furoate.

-

In a 96-well plate, incubate a fixed concentration of [³H]-dexamethasone with the receptor preparation in the presence of varying concentrations of mometasone furoate or vehicle control.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of mometasone furoate that inhibits 50% of the specific binding of [³H]-dexamethasone (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

References

- 1. Anti-inflammatory activity of inhaled mometasone furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 5. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mometasone and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose-dependent effects of inhaled mometasone furoate on airway function and inflammation after allergen inhalation challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration-dependent activity of mometasone furoate and dexamethasone on blood eosinophils isolated from atopic children: modulation of Mac-1 expression and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Physicochemical Properties of Mometasone Furoate: Monohydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the core physical and chemical properties of mometasone (B142194) furoate monohydrate and its anhydrous counterpart. Understanding the distinct characteristics of these solid-state forms is paramount for formulation development, stability studies, and ensuring therapeutic efficacy. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes relevant pathways and workflows to support research and development efforts.

Core Physical Properties: A Comparative Analysis

The selection of a specific solid form of an active pharmaceutical ingredient (API) is a critical decision in drug development. The physical properties of the API can significantly influence its bioavailability, manufacturability, and stability. The following table summarizes the key physicochemical differences between mometasone furoate monohydrate and its anhydrous form.

| Property | This compound | Mometasone Furoate Anhydrous (Form 1) |

| Molecular Formula | C₂₇H₃₀Cl₂O₆·H₂O[1] | C₂₇H₃₀Cl₂O₆[1] |

| Formula Weight | 539.45 g/mol [2][3] | 521.4 g/mol [4] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Crystal System | Triclinic[5] | Orthorhombic[5] |

| Space Group | P1[5][6] | P2(1)2(1)2(1)[5][6] |

| Melting Point | Dehydration observed between 60-100°C, followed by melting of the resulting anhydrous form.[5][6] | Two endothermic peaks observed between 225-240°C (e.g., 226.1°C and 233.3°C), indicative of melting with potential degradation.[2][5] |

| Solubility | Practically insoluble in water.[7] Soluble in acetone (B3395972) and dichloromethane, slightly soluble in ethanol.[7] | Differing solubility profile compared to the monohydrate, which can impact dissolution rates.[8] Generally considered to have low water solubility.[2] |

| Stability | Considered the more thermodynamically stable form in aqueous environments.[8] | Can convert to the monohydrate form in the presence of water.[5][6] Formulations with the anhydrous form have been developed with demonstrated stability.[1] |

Experimental Protocols for Characterization

The distinct physical properties of this compound and its anhydrous form can be elucidated through a variety of analytical techniques. The following are detailed methodologies for key experiments.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess the polymorphic purity of the sample.

Methodology:

-

A small amount of the sample powder (approximately 100 mg) is gently packed into a sample holder.[2]

-

The sample is analyzed using an X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å).[1]

-

Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

-

The resulting diffraction pattern is then compared to reference patterns for this compound and anhydrous forms to determine the crystalline phase.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal behavior of the sample, including melting point, dehydration events, and thermal stability.

Methodology:

-

DSC: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate, typically 10°C/min, from ambient temperature to approximately 250°C.[5][6] The heat flow to the sample is monitored and plotted against temperature to identify endothermic and exothermic events.

-

TGA: 5-10 mg of the sample is placed in a tared pan. The sample is heated at a constant rate of 10°C/min under a nitrogen purge.[5][6] The weight of the sample is continuously monitored as a function of temperature. A weight loss corresponding to the theoretical water content of the monohydrate (approximately 3.34%) between 60°C and 100°C is indicative of dehydration.[5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain information about the chemical bonding and functional groups within the molecule, which can differ between the hydrated and anhydrous forms due to the presence of water molecules.

Methodology:

-

A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet.

-

Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is scanned over a wavenumber range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is analyzed for characteristic peaks. For the monohydrate, a broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the water molecule.

Visualizing a Key Signaling Pathway and Experimental Workflow

To further aid in the understanding of mometasone furoate's mechanism and characterization, the following diagrams are provided.

Caption: Mometasone Furoate Signaling Pathway.

Caption: Experimental Workflow for Comparison.

Conclusion

The choice between this compound and its anhydrous form has significant implications for drug product development. The monohydrate is generally the more stable form in aqueous media, a critical consideration for suspension formulations. Conversely, the anhydrous form may offer advantages in non-aqueous formulations or specific manufacturing processes. A thorough understanding of their respective physical properties, backed by robust analytical characterization, is essential for informed decision-making in the development of safe, effective, and stable pharmaceutical products.

References

- 1. US20070099883A1 - Anhydrous mometasone furoate formulation - Google Patents [patents.google.com]

- 2. Nasal Absorption Enhancement of Mometasone Furoate Nanocrystal Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid state characterization of mometasone furoate anhydrous and monohydrate forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjpn.org [rjpn.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

In Vitro Anti-inflammatory Properties of Mometasone Furoate Monohydrate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Mometasone (B142194) furoate (MF) is a potent synthetic glucocorticoid utilized extensively in the management of inflammatory conditions such as asthma, allergic rhinitis, and various skin disorders.[1][2][3] Its therapeutic efficacy is rooted in its significant anti-inflammatory activity.[2] This technical guide provides an in-depth examination of the in vitro anti-inflammatory properties of Mometasone furoate monohydrate, focusing on its core molecular mechanisms, supported by quantitative data from key studies. Detailed experimental protocols for assessing its anti-inflammatory effects and visualizations of the critical signaling pathways involved are presented to facilitate further research and development in this area.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of Mometasone furoate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[4] As a corticosteroid, MF is lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm.[4][5]

-

Cytoplasmic Binding and Activation: In the cytoplasm, MF binds to the inactive GR, which is part of a multiprotein complex. This binding event causes a conformational change, leading to the dissociation of associated proteins, such as heat shock proteins.

-

Nuclear Translocation: The activated Mometasone furoate-GR complex then translocates into the nucleus.[4]

-

Gene Regulation: Once in the nucleus, the complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This interaction modulates gene transcription in two primary ways:

-

Transactivation: The complex binds to GREs to upregulate the transcription of genes encoding anti-inflammatory proteins. A key example is the increased synthesis of lipocortin-1 (also known as Annexin A1), which plays a crucial role in inhibiting the arachidonic acid cascade.[4]

-

Transrepression: The activated GR complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding. This interference downregulates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4]

-

Inhibition of Key Inflammatory Pathways

Mometasone furoate's broad anti-inflammatory effects stem from its ability to suppress multiple signaling cascades integral to the inflammatory response.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammation, controlling the expression of numerous pro-inflammatory mediators. MF effectively inhibits this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to enter the nucleus and activate pro-inflammatory genes.[4] The activated MF-GR complex interferes with this process, primarily by inhibiting the transcriptional activity of NF-κB, thereby preventing the expression of cytokines and other inflammatory molecules.[4]

Inhibition of the Arachidonic Acid Cascade

The production of potent lipid inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, is dependent on the release of arachidonic acid from cell membrane phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2).[4] Mometasone furoate indirectly inhibits this process. Through GR-mediated transactivation, MF increases the synthesis of Lipocortin-1, a protein that directly inhibits PLA2 activity.[4] By blocking PLA2, MF prevents the formation of arachidonic acid, thereby halting the downstream production of prostaglandins (via the cyclooxygenase, COX, pathway) and leukotrienes (via the lipoxygenase, LOX, pathway).[4]

Quantitative Assessment of Anti-inflammatory Efficacy

In vitro studies have consistently demonstrated Mometasone furoate's potent ability to inhibit the production of key inflammatory mediators across various cell types and stimulation models.

Inhibition of Pro-inflammatory Cytokine Production

Mometasone furoate is a powerful inhibitor of pro-inflammatory cytokine synthesis and release. Early research established its high potency, with IC50 values in the nanomolar and even sub-nanomolar range for the inhibition of key cytokines.[6]

| Cytokine | IC50 Value (nM) | In Vitro Model System | Stimulant | Reference |

| Interleukin-1 (IL-1) | 0.05 | BALB/c Mouse Peritoneal Macrophages | LPS | [6] |

| Interleukin-6 (IL-6) | 0.15 | WEHI-265.1 Murine Myelomonocytic Cells | LPS | [6] |

| Tumor Necrosis Factor-alpha (TNF-α) | 0.25 | WEHI-265.1 Murine Myelomonocytic Cells | LPS | [6] |

| Table 1: IC50 Values of Mometasone Furoate for Cytokine Inhibition. |

Further studies have corroborated these findings, showing significant dose-dependent inhibition of a broad spectrum of cytokines and other inflammatory markers in various human and murine cell systems.[7][8][9]

| Mediator(s) Inhibited | In Vitro Model System | Stimulant | Key Observations | Reference(s) |

| TNF-α, IL-6, IL-10 | RAW 264.7 Mouse Macrophages | LPS | Significantly inhibited IL-6 and IL-10 secretion; partial effect on TNF-α. | [8] |

| IFN-γ, IL-2, IL-5, IL-17, TNF-α | Human Nasal Polyp Tissue | SEB | Showed dose-dependent suppression of all measured T-helper cytokines. | [7] |

| MUC2, MUC5AC (mucin) | NCI-H292 Human Airway Epithelial Cells | PMA | Significantly suppressed both gene expression and protein production of mucins. | [9] |

| GM-CSF | A549 Human Lung Carcinoma Cells | IL-1β | Concentrations of 0.1–1 µg/mL caused strong inhibition of GM-CSF production. | [8] |

| TNF-α, IFN-γ, IL-6, IL-8 | Human Peripheral Blood Mononuclear Cells | Various | A concentration of 10⁻⁸ M effectively suppressed secretion of all tested cytokines. | [10] |

| Table 2: Examples of Inhibitory Effects of Mometasone Furoate in Various In Vitro Models. |

Detailed Experimental Protocols

The following section outlines standardized protocols for key in vitro assays used to evaluate the anti-inflammatory properties of compounds like Mometasone furoate.

General Experimental Workflow

A typical in vitro experiment to assess anti-inflammatory activity follows a sequential workflow, from cell culture preparation to data analysis. This ensures that the observed effects are due to the specific activity of the test compound and not confounding factors like cytotoxicity.

Protocol: Cytokine Quantification via ELISA

This protocol is based on methodologies used for quantifying LPS-induced cytokine production from macrophages.[8][11]

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]

-

Compound Treatment: Remove the culture medium and pre-treat the cells with fresh medium containing various concentrations of Mometasone furoate (or vehicle control, e.g., DMSO) for 1-2 hours.[11]

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[11]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[11]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.

-

ELISA Procedure: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s specific instructions.[6][8]

-

Data Analysis: Construct a standard curve from the absorbance values of the standards. Use this curve to determine the cytokine concentrations in the experimental samples. Calculate the percentage inhibition for each MF concentration relative to the LPS-stimulated vehicle control.

Protocol: Lipoxygenase (LOX) Inhibition Assay

This assay measures a compound's ability to inhibit the LOX enzyme, which is involved in producing leukotrienes.[12][13]

-

Reagent Preparation: Prepare a 0.2 M borate (B1201080) buffer (pH 9.0). Prepare a stock solution of the substrate, linoleic acid. Prepare the test compound (Mometasone furoate) and a positive control (e.g., Nordihydroguaiaretic acid) at various concentrations.[12][13]

-

Reaction Mixture: In a UV-transparent cuvette or 96-well plate, add the borate buffer.

-

Enzyme Incubation: Add the test compound or control to the buffer, followed by the addition of the lipoxygenase enzyme (e.g., soybean LOX). Incubate this mixture for 3-5 minutes at room temperature (25°C).[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the mixture.

-

Measurement: Immediately monitor the change in absorbance at 234 nm for 3-5 minutes using a spectrophotometer. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.[12]

-

Data Analysis: Calculate the rate of reaction for the control and each concentration of the test compound. Determine the percentage of LOX inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

Conclusion

The in vitro evidence robustly establishes Mometasone furoate as a highly potent anti-inflammatory agent. Its mechanism of action is multifaceted, centered on the modulation of gene expression through the glucocorticoid receptor. The primary pathways involve the transrepression of pro-inflammatory transcription factors like NF-κB and the transactivation of anti-inflammatory proteins such as Lipocortin-1. These actions culminate in the powerful suppression of a wide array of inflammatory mediators, including key cytokines (IL-1, IL-6, TNF-α), chemokines, and the products of the arachidonic acid cascade. The quantitative data, demonstrating efficacy at low nanomolar concentrations, underscores its high potency, providing a clear rationale for its clinical effectiveness in treating inflammatory diseases.

References

- 1. In vitro and in silico studies of the interaction between glucocorticoid drug mometasone furoate and model lung surfactant monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of degradation products of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 5. New Vehiculation Systems of Mometasone Furoate for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Mometasone Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]

- 11. benchchem.com [benchchem.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. journals.utm.my [journals.utm.my]

Mometasone Furoate Monohydrate: A Technical Guide to its Role in Cytokine Expression Modulation

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Mometasone (B142194) furoate is a potent synthetic corticosteroid utilized in the management of various inflammatory conditions, including asthma, allergic rhinitis, and certain dermatoses.[1][2] Its therapeutic efficacy is largely attributed to its profound ability to modulate the expression of a wide array of cytokines, the signaling proteins that orchestrate inflammatory responses. This technical guide provides an in-depth examination of the molecular mechanisms through which mometasone furoate exerts its anti-inflammatory effects, focusing on its interaction with key signaling pathways and its quantitative impact on cytokine profiles. Detailed experimental protocols and visual representations of the core pathways are provided to support further research and development in this area.

Core Mechanism of Action

Mometasone furoate's activity is mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3] The lipophilic nature of mometasone furoate allows it to readily diffuse across the cell membrane into the cytoplasm.[3]

Once inside the cell, the following sequence occurs:

-

Receptor Binding: Mometasone furoate binds with high affinity to the cytoplasmic GR, which is part of a multiprotein complex containing heat shock proteins (HSPs).[3][4] Mometasone furoate has one of the highest relative binding affinities for the GR among clinically used corticosteroids.[5]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins.[3] This unmasks a nuclear localization signal.

-

Nuclear Translocation: The activated mometasone furoate-GR complex then translocates into the nucleus.[1][3]

-

Gene Regulation: Within the nucleus, the complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression .[3][6][7]

Signaling Pathways in Cytokine Modulation

The anti-inflammatory effects of mometasone furoate are principally achieved by downregulating pro-inflammatory cytokine expression and upregulating anti-inflammatory proteins. This is accomplished through direct and indirect interactions with key inflammatory signaling pathways.

Transrepression: Inhibition of Pro-Inflammatory Transcription Factors

A major mechanism for suppressing inflammation is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][6] These factors are master regulators of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] The activated GR complex can physically interact with NF-κB and AP-1 subunits, preventing them from binding to their DNA consensus sites and initiating transcription.[3] This protein-protein interaction effectively shuts down the inflammatory cascade at its source.[3][6]

References

- 1. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluticasone propionate and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

A Technical Guide on Mometasone Furoate Monohydrate for Eosinophilic Esophagitis (EoE) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophilic esophagitis (EoE) is a chronic, immune-mediated inflammatory disease of the esophagus.[1][2] It is clinically characterized by symptoms of esophageal dysfunction and histologically by a dense eosinophilic infiltrate (≥15 eosinophils per high-power field).[2] The incidence and prevalence of EoE have been increasing, establishing it as a major cause of digestive morbidity.[1] While treatment strategies include proton pump inhibitors (PPIs) and elimination diets, swallowed topical corticosteroids (STCs) are a cornerstone of anti-inflammatory therapy.[1][3] Mometasone (B142194) furoate, a potent synthetic corticosteroid, has emerged as an effective and well-tolerated option for inducing and maintaining remission in EoE.[3][4][5] This guide provides a technical overview of the current research, including clinical efficacy, formulation, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Mometasone furoate, like other glucocorticoids, exerts its anti-inflammatory effects through multiple pathways. The primary mechanism in EoE involves the reduction of inflammatory cells and the reversal of damaging tissue remodeling.[3]

Core Actions:

-

Cellular Infiltration Reduction: Short-term treatment with STCs like mometasone significantly decreases the number of esophageal eosinophils, mast cells, and T-cells.[3]

-

Cytokine Suppression: Glucocorticoids suppress the production of pro-inflammatory cytokines. Research has shown that the IL-13-induced transcriptome, a key inflammatory pathway in EoE, is largely reversible with glucocorticoid therapy.[3]

-

Epithelial Barrier Restoration: Chronic inflammation in EoE compromises the epithelial barrier of the esophagus. Mometasone helps restore this barrier's integrity.[3]

The low systemic bioavailability of mometasone furoate (quoted at <0.1%) is a key advantage, minimizing the risk of systemic side effects commonly associated with corticosteroids.[5]

Below is a diagram illustrating the proposed signaling pathway for mometasone furoate in the esophageal epithelium.

Clinical Efficacy and Safety

Multiple studies, including retrospective analyses and randomized controlled trials (RCTs), have demonstrated the efficacy of mometasone furoate for treating EoE in both pediatric and adult populations.

Histologic and Symptomatic Response

Histologic response (reduction in esophageal eosinophil count) and symptomatic improvement (e.g., reduced dysphagia) are the primary endpoints in clinical trials.

Table 1: Summary of Clinical Trial Data for Mometasone Furoate in EoE

| Study Type | Population | Formulation | Key Efficacy Endpoints | Results | Citation(s) |

|---|---|---|---|---|---|

| Retrospective Cohort | Pediatric & Young Adult (n=34) | Oral Viscous Suspension | Histologic Response (≤15 eos/hpf) | Overall: 76% achieved response. Steroid Non-Responsive: 72% of patients who previously failed other steroids responded. | [3][5][6] |

| Retrospective Cohort | Pediatric & Young Adult (n=36) | Oral Viscous Suspension | Histologic Remission (≤5 eos/hpf) | Overall: 68% achieved remission. Steroid-Naïve: 81% achieved remission. | [5] |

| Double-Blind, Placebo-Controlled RCT | Adult (n=36) | Aerosolized Spray | Symptomatic Response (Watson Dysphagia Scale) | Significant reduction in dysphagia score vs. placebo (p < .05). | [7] |

| Phase II, Placebo-Controlled RCT (ACESO) | Adult (n=43) | Mucoadhesive Film (ESO-101) | Histologic Response (<15 eos/hpf) | 48% of patients achieved <15 eos/hpf (p=0.0028 vs. placebo). | [8] |

| Phase II, Placebo-Controlled RCT (ACESO) | Adult (n=43) | Mucoadhesive Film (ESO-101) | Histologic Remission (<6 eos/hpf) | 44% of patients achieved <6 eos/hpf (p=0.0035 vs. placebo). |[8] |

Safety and Tolerability

Swallowed topical mometasone is generally well-tolerated. The most common adverse event associated with STCs is esophageal or oropharyngeal candidiasis (thrush).[2][9] However, some studies have noted a favorable side-effect profile for mometasone.

-

In one retrospective study, patients who experienced behavioral issues (e.g., aggression, mood swings) with budesonide (B1683875) reported improvement after switching to oral viscous mometasone.[5]

-

The ACESO trial using a mucoadhesive film delivery system reported no cases of candidiasis and 100% patient compliance in the treatment group.[8]

-

Systemic side effects like adrenal suppression are a theoretical risk but are considered low due to minimal systemic absorption.[2][5]

Formulations and Experimental Protocols

The local delivery of mometasone furoate to the esophageal mucosa is critical for its efficacy. Various formulations have been investigated, moving from repurposed inhaled preparations to specialized oral delivery systems.

Common Formulations

-

Aerosolized Metered-Dose Inhaler (MDI): Patients spray the medication into their mouth without a spacer and swallow.[9] This method was used in early studies.

-

Oral Viscous Suspension: A compounded formulation where mometasone furoate powder is mixed with a viscous agent like methylcellulose.[1][4] This method is designed to increase the drug's contact time with the esophageal lining.

-

Mucoadhesive Film (e.g., ESO-101): An innovative approach where a thin, drug-loaded film is delivered via a capsule, designed to adhere to the esophageal mucosa for targeted drug release.[8]

Table 2: Dosing Regimens from Key Clinical Studies

| Study / Formulation | Dosage | Administration Details | Citation(s) |

|---|---|---|---|

| Aerosolized Spray (RCT) | 200 mcg (4 sprays of 50 mcg) | Swallowed four times daily for 8 weeks. No eating or drinking for 30 minutes post-dose. | [7][10] |

| Oral Viscous Suspension (Retrospective) | Height-based: 750 mcg, 1125 mcg, or 1500 mcg | Administered once daily. | [1][5] |

| Mucoadhesive Film (ACESO Trial) | 800 mcg | Administered once daily for 28 days. |[4] |

Key Experimental Protocols

A robust clinical investigation of mometasone furoate for EoE involves several key methodologies.

-

Patient Selection: Diagnosis is confirmed based on symptoms of esophageal dysfunction and histologic evidence of ≥15 eosinophils/hpf from esophageal biopsies, after excluding other causes of eosinophilia.[11][12]

-

Treatment Protocol: In a randomized controlled trial, patients are typically randomized to receive either the active mometasone formulation or a matching placebo for a predefined period (e.g., 8-12 weeks).[7][13]

-

Efficacy Assessment:

-

Histology: Upper endoscopy with biopsies (typically at least 6 from different esophageal levels) is performed before and after treatment.[2] The primary histologic endpoint is the reduction in peak eosinophil count per high-power field.

-

Symptomology: Patient-reported outcome instruments, such as the Dysphagia Symptom Questionnaire (DSQ) or Watson Dysphagia Scale, are used to quantify changes in symptoms.[7][13]

-

Endoscopy: The EoE Endoscopic Reference Score (EREFS) is used to grade the visual severity of features like rings, furrows, exudates, and strictures.[13]

-

-

Safety Monitoring: Adverse events are recorded throughout the study. Specific monitoring for oral/esophageal candidiasis is crucial. Depending on the study's duration and the specific corticosteroid, monitoring for adrenal suppression may also be included.[2]

The following diagram outlines a typical workflow for an EoE clinical trial.

References

- 1. mdpi.com [mdpi.com]

- 2. Formulations of Topical Steroids in Eosinophilic Esophagitis—Current Treatment and Emerging Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of eosinophlic esophagitis with swallowed topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eosinophilicesophagitishome.org [eosinophilicesophagitishome.org]

- 6. Update on Emerging Pharmacologic Therapies for Patients With Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topically applied mometasone furoate improves dysphagia in adult eosinophilic esophagitis - results from a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. childrenshospital.org [childrenshospital.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Mometasone-furoate for Treatment of Eosinophilic Esophagitis - a Randomized Placebo Controlled Study. [ctv.veeva.com]

- 12. Mometasone-furoate for Treatment of Eosinophilic Esophagitis - a Randomized Placebo Controlled Study. | DecenTrialz [decentrialz.com]

- 13. Budesonide Oral Suspension Improves Outcomes in Patients With Eosinophilic Esophagitis: Results from a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Mometasone Furoate's Impact on Mast Cell Degranulation: A Technical Overview for Researchers

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the mechanisms by which Mometasone (B142194) furoate, a potent synthetic corticosteroid, exerts its inhibitory effects on mast cell degranulation. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the signaling pathways, offers detailed experimental protocols, and presents quantitative data on the anti-allergic properties of Mometasone furoate.

Executive Summary

Mast cell degranulation is a critical event in the pathophysiology of allergic and inflammatory diseases, characterized by the release of a plethora of pro-inflammatory mediators. Mometasone furoate is a widely prescribed glucocorticoid for the management of these conditions. Its therapeutic efficacy is, in large part, attributed to its ability to attenuate the activity of immune cells, including mast cells. This whitepaper elucidates the molecular mechanisms underpinning Mometasone furoate's action on mast cell degranulation, providing a comprehensive resource for the scientific community.

Mechanism of Action: A Two-Pronged Approach

Mometasone furoate's inhibitory effect on mast cell degranulation is not a simple, direct blockade but rather a multifaceted process involving both genomic and non-genomic pathways. At its core, Mometasone furoate functions by binding to the glucocorticoid receptor (GR) in the cytoplasm of the mast cell[1].

2.1 The Genomic Pathway: Transcriptional Regulation

Upon binding Mometasone furoate, the GR translocates to the nucleus. Here, it modulates gene expression in two primary ways:

-

Transactivation: The Mometasone furoate-GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased synthesis of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes[1].

-

Transrepression: More central to its anti-inflammatory and anti-allergic effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. By tethering to these factors, the GR prevents them from binding to their target DNA sequences, thereby downregulating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules[1].

2.2 Crosstalk with the FcεRI Signaling Pathway

The primary trigger for allergic degranulation in mast cells is the cross-linking of the high-affinity IgE receptor, FcεRI. This event initiates a complex intracellular signaling cascade. While direct evidence for Mometasone furoate's immediate impact on the phosphorylation of all proximal signaling molecules is still an area of active research, the downstream effects of GR activation profoundly inhibit the outcomes of FcεRI signaling. The reduction in the production of pro-inflammatory cytokines and other mediators ultimately dampens the overall inflammatory response initiated by FcεRI activation.

Visualizing the Molecular Interactions

The following diagrams, rendered in DOT language, illustrate the key signaling pathways involved in Mometasone furoate's action on mast cells.

Quantitative Analysis of Mometasone Furoate's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of Mometasone furoate on mast cell mediator release.

Table 1: Inhibition of Histamine (B1213489) Release

| Study Type | Mast Cell Source | Treatment Details | Outcome | Reference |

| In vivo (nasal lavage) | Human | Mometasone furoate (200 µg daily for 2 weeks) vs. placebo | Statistically significant reduction in histamine levels post-antigen challenge (14.3 ng/mL vs. 20.2 ng/mL for placebo, P = .02) | [2] |

Table 2: Inhibition of Cytokine Production

| Cytokine | Cell Type | Mometasone Furoate Concentration | % Inhibition | Reference |

| IL-1 | Murine Peritoneal Macrophages | IC50: 0.05 nM | 50% | [3] |

| IL-6 | WEHI-265.1 (murine myelomonocytic leukemia) | IC50: 0.15 nM | 50% | [3] |

| TNF-α | WEHI-265.1 (murine myelomonocytic leukemia) | IC50: 0.25 nM | 50% | [3] |

| Various Th1, Th2, Th17 Cytokines | Ex-vivo human nasal polyp tissue | 10⁻¹⁰ M | Showed significant suppressive effects, though less potent than fluticasone (B1203827) furoate at this concentration. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of Mometasone furoate on mast cell degranulation.

5.1 Mast Cell Culture and Sensitization

This protocol is adapted for bone marrow-derived mast cells (BMMCs), a common model for in vitro studies.

-

Harvesting Bone Marrow: Euthanize mice and aseptically harvest femurs and tibias. Flush the bone marrow with sterile RPMI-1640 medium.

-

Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, L-glutamine, and recombinant murine IL-3 (10 ng/mL) and stem cell factor (SCF, 10 ng/mL) to promote mast cell differentiation.

-

Maturation: Culture the cells for 4-6 weeks, replacing the medium weekly. Mast cell purity can be assessed by flow cytometry for c-Kit (CD117) and FcεRI expression.

-

Sensitization: For IgE-mediated degranulation, sensitize the mature BMMCs by incubating them overnight with anti-DNP IgE (1 µg/mL).

5.2 Mometasone Furoate Treatment and Induction of Degranulation

-

Mometasone Furoate Preparation: Prepare a stock solution of Mometasone furoate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Pre-treatment: Wash the sensitized BMMCs and resuspend them in fresh medium. Add the various concentrations of Mometasone furoate and incubate for a specified period (e.g., 1-24 hours).

-

Induction of Degranulation: To trigger degranulation, add the antigen (e.g., DNP-HSA, 100 ng/mL) to the cell suspension and incubate at 37°C for 30 minutes.

5.3 Quantification of Mast Cell Degranulation: β-Hexosaminidase Assay

β-Hexosaminidase is a stable enzyme co-released with histamine from mast cell granules and serves as a reliable marker of degranulation.

-

Sample Collection: After inducing degranulation, centrifuge the cell suspensions to pellet the cells. Collect the supernatant for analysis. To measure the total cellular β-hexosaminidase, lyse an equal number of untreated cells with 0.1% Triton X-100.

-

Enzymatic Reaction: In a 96-well plate, mix a sample of the supernatant (or cell lysate) with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a suitable buffer.

-

Color Development: Incubate the plate at 37°C. The reaction is stopped by adding a high pH stop solution (e.g., sodium carbonate/bicarbonate buffer).

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: [(OD_sample - OD_blank) / (OD_total_lysate - OD_blank)] * 100.

5.4 Quantification of Histamine Release

Histamine levels in the supernatant can be quantified using a commercially available Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer's instructions.

5.5 Quantification of Cytokine Secretion

The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-13) in the cell culture supernatants can be determined using specific ELISA kits according to the manufacturer's protocols.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for investigating the effects of Mometasone furoate on mast cell degranulation.

Conclusion

Mometasone furoate is a highly effective inhibitor of mast cell-mediated inflammation. Its primary mechanism of action involves the modulation of gene expression through the glucocorticoid receptor, leading to a profound suppression of pro-inflammatory mediator production. While its direct, non-genomic effects on the initial stages of FcεRI signaling are less well-defined, the culmination of its genomic actions results in a significant attenuation of mast cell degranulation and the subsequent inflammatory cascade. The experimental protocols and data presented in this guide provide a solid foundation for further research into the nuanced effects of Mometasone furoate and the development of next-generation anti-allergic therapies.

References

- 1. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intranasal mometasone furoate reduces late-phase inflammation after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 4. A dose-ranging study of mometasone furoate aqueous nasal spray in children with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Mometasone Furoate Monohydrate in Chronic Rhinosinusitis with Nasal Polyps: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic rhinosinusitis with nasal polyps (CRSwNP) is a complex inflammatory condition of the sinonasal mucosa, often characterized by a type 2 inflammatory endotype. Intranasal corticosteroids (INCS) are a cornerstone of medical management, aiming to reduce inflammation, decrease polyp size, and alleviate symptoms. Mometasone (B142194) furoate, a potent synthetic corticosteroid, has demonstrated significant efficacy and a favorable safety profile in the treatment of CRSwNP. This document provides a comprehensive technical overview of the mechanism of action, clinical efficacy, and experimental methodologies related to the use of mometasone furoate monohydrate in this patient population. It synthesizes data from key clinical trials and mechanistic studies to serve as a resource for ongoing research and development in the field.

Mechanism of Action of Mometasone Furoate in CRSwNP

Mometasone furoate exerts its therapeutic effects through a multi-faceted anti-inflammatory mechanism. As a glucocorticoid, its primary action is to modulate the transcription of genes involved in the inflammatory cascade.[1][2]

-

Genomic Pathway: Mometasone furoate diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus.

-

Transactivation: The GR-ligand complex can bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as lipocortin-1 (Annexin A1). Lipocortin-1 inhibits phospholipase A2, a critical enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

-

Transrepression: More significantly for inflammatory diseases, the GR-ligand complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "transrepression" downregulates the expression of genes encoding for pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), chemokines, and adhesion molecules that are central to the pathophysiology of CRSwNP.[1][3]

-

The net effect is a reduction in the recruitment and activation of key inflammatory cells—including eosinophils, mast cells, T-lymphocytes, and macrophages—thereby decreasing mucosal edema, inhibiting polyp growth, and reducing nasal hyperreactivity.[1][2]

Quantitative Data from Clinical Studies

Multiple randomized controlled trials (RCTs) have established the efficacy of mometasone furoate, delivered via nasal spray or a sinus implant, in managing CRSwNP. The data consistently show significant improvements in both objective polyp scores and subjective patient-reported outcomes compared to placebo.

Mometasone Furoate Nasal Spray (MFNS)

MFNS is a first-line treatment for nasal polyposis.[4] Studies typically evaluate doses of 200 µg administered once or twice daily. A systematic review and meta-analysis confirmed that MFNS is significantly superior to placebo in reducing polyp size, improving congestion, and restoring the sense of smell.[5]

| Efficacy Endpoint | MFNS 200 µg Once Daily (QD) vs. Placebo | MFNS 200 µg Twice Daily (BID) vs. Placebo | Reference |

| Change in Bilateral Polyp Grade | Statistically significant reduction (p<0.001) | Statistically significant reduction (p=0.010 to p<0.001) | [6][7] |

| Change in Nasal Congestion/Obstruction Score | Statistically significant improvement (p<0.001) | Statistically significant improvement (p<0.001) | [5][6][7] |